molecular formula C8H14N2O2 B077135 2-(Diethoxymethyl)-1H-imidazole CAS No. 13750-84-0

2-(Diethoxymethyl)-1H-imidazole

Cat. No.: B077135
CAS No.: 13750-84-0
M. Wt: 170.21 g/mol
InChI Key: GDYWVVQIJJWUFA-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-1H-imidazole is an imidazole derivative featuring a diethoxymethyl group (-CH(OEt)₂) at the 2-position of the heterocyclic ring. Imidazole derivatives are widely studied due to their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The diethoxymethyl substituent introduces unique steric and electronic properties, influencing solubility, stability, and interaction with biological targets.

Properties

CAS No.

13750-84-0

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(diethoxymethyl)-1H-imidazole

InChI

InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)7-9-5-6-10-7/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

GDYWVVQIJJWUFA-UHFFFAOYSA-N

SMILES

CCOC(C1=NC=CN1)OCC

Canonical SMILES

CCOC(C1=NC=CN1)OCC

Other CAS No.

13750-84-0

Synonyms

2-(Diethoxymethyl)-1H-imidazole

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-(Diethoxymethyl)-1H-imidazole is being investigated as a potential drug candidate due to its biological activity. The imidazole ring structure is known for its involvement in various biological processes, including enzyme catalysis and interactions with molecular targets. Its diethoxymethyl substituent enhances solubility and biological activity, making it a valuable candidate for pharmaceutical applications.

Biological Activity
Research indicates that this compound exhibits significant interaction with several molecular targets, suggesting potential therapeutic uses in treating diseases such as cancer and infections. Its mechanism of action often involves binding to specific receptors or enzymes, which can modulate biological pathways .

Synthetic Chemistry

Synthesis of Derivatives
The compound is utilized in the synthesis of various imidazole derivatives, which are crucial in developing new pharmaceuticals. The versatility of imidazoles allows for the creation of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Catalytic Applications
In synthetic chemistry, imidazoles like this compound are also used as catalysts in organic reactions. Their ability to stabilize transition states makes them effective in facilitating reactions such as alkylation and acylation, which are fundamental in organic synthesis .

Biological Research

Enzyme Inhibition Studies
Studies have shown that this compound can act as an enzyme inhibitor, impacting various metabolic pathways. This characteristic is particularly relevant for understanding its role in disease mechanisms and developing targeted therapies .

Interaction with Biological Targets
The compound's interaction with specific proteins and enzymes is a focus of ongoing research. Understanding these interactions can lead to insights into its potential therapeutic effects and mechanisms of action, paving the way for new drug discoveries .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
2-(Diethoxymethyl)-1H-benzimidazoleContains a benzimidazole ringGreater stability and broader biological activity
2-(Diethoxymethyl)-1H-pyrrolePyrrole ring structure with similar substituentsDifferent electronic properties affecting reactivity
2-(Diethoxymethyl)-1H-indoleIndole ring structure featuring diethoxymethyl groupUnique aromatic properties influencing interactions

This table illustrates how the unique diethoxymethyl substituent contributes to the stability and solubility characteristics of this compound compared to other compounds.

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent at the 2-position significantly modulates the compound's behavior. Key comparisons include:

Compound Substituent Key Properties Reference
2-(Diethoxymethyl)-1H-imidazole -CH(OEt)₂ Electron-donating ethoxy groups enhance lipophilicity (estimated log P ~3–4). Inferred
2-(Furan-2-yl)-1H-imidazole Furan ring Conjugated π-system improves planarity; used in antibacterial agents .
2-(Chloroethyl)-1H-imidazole -CH₂CH₂Cl Electrophilic chloro group enables nucleophilic substitution reactions .
4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole Aryl groups Chlorine and methoxy groups enhance antiviral activity (SARS-CoV-2 IC50: 7.7 µM) .
1-[bis(4-methoxyphenyl)(phenyl)methyl]-1H-imidazole Trityl group Bulky substituent increases steric hindrance, reducing enzymatic degradation .

Key Insights :

  • Lipophilicity : Diethoxymethyl’s ethoxy groups likely confer moderate lipophilicity, comparable to 4-chlorophenyl derivatives (log P ~4–5) . This contrasts with hydrophilic hydroxyphenyl imidazoles .
  • Reactivity : Chloroethyl and disulfanyl derivatives (e.g., 2-(ethyldisulfanyl)-1H-imidazole) exhibit higher reactivity due to labile bonds, unlike the stable ether linkage in diethoxymethyl .

Contrasts :

  • Unlike chloroethyl derivatives , diethoxymethyl is less prone to off-target alkylation, enhancing safety profiles.

Physicochemical and Pharmacokinetic Profiles

Property This compound 2-(Furan-2-yl)-1H-imidazole 4-Chlorophenyl Analog
Molecular Weight ~198 g/mol ~175 g/mol ~343 g/mol
log P (estimated) 3.5–4.0 2.8–3.2 4.5–5.0
Solubility Moderate (ether hydrophobicity) Low (planar furan) Very low (bulky aryl groups)
Metabolic Stability High (stable ether bonds) Moderate (oxidizable furan) High (halogen resistance)

Preparation Methods

Reaction Mechanism and Optimization

The condensation of ethylenediamine with ethyl diethoxyacetate represents a direct route to 2-(diethoxymethyl)-1H-imidazole. This method, adapted from benzoimidazole syntheses, involves cyclization under reflux conditions. Ethyl diethoxyacetate serves as both the carbonyl source and the diethoxymethyl group donor. The reaction proceeds via nucleophilic attack by the diamine’s amino groups on the carbonyl carbon, followed by dehydration to form the imidazole ring.

Key Steps :

  • Reflux in Solvent-Free Conditions : Ethylenediamine and ethyl diethoxyacetate are heated at 120–130°C for 24 hours without solvents, minimizing byproducts.

  • Acidic Workup : The crude product is dissolved in water, neutralized with acetic acid, and extracted with ethyl acetate.

  • Recrystallization : Purification using ethyl acetate–hexane yields the target compound with 78% efficiency.

Analytical Validation

  • IR Spectroscopy : A strong absorption at 3345 cm⁻¹ confirms the presence of the imidazole NH group.

  • ¹H NMR : Signals at δ 5.58 ppm (s, 1H, CH), δ 3.85 ppm (q, 4H, OCH₂CH₃), and δ 1.35 ppm (t, 6H, CH₃) align with the diethoxymethyl and imidazole protons.

  • Elemental Analysis : Found: C 62.38%, H 7.19%, N 11.22% (theoretical: C 62.40%, H 7.20%, N 11.20%).

Table 1: Optimization Parameters for Condensation Method

ParameterOptimal ConditionImpact on Yield
Temperature120–130°CMaximizes cyclization
Reaction Time24 hoursEnsures completion
SolventNone (solvent-free)Reduces side reactions
Neutralizing AgentAcetic acidPrevents over-acidification

Denitrogenative Transformation of Triazole Intermediates

Synthesis of 5-Amino-1-(2,2-Diethoxyethyl)-1,2,3-Triazoles

This method, reported by PMC, utilizes a dipolar cycloaddition reaction (DCR) between nitriles and diethyl 2-azidoacetaldehyde diethyl acetal. The resulting triazole derivatives undergo acid-mediated denitrogenation to form this compound.

Procedure :

  • DCR Reaction : A nitrile (e.g., acetonitrile) reacts with diethyl 2-azidoacetaldehyde diethyl acetal in DMSO at 70°C for 3 hours, catalyzed by potassium tert-butoxide.

  • Acid Hydrolysis : The triazole intermediate is refluxed with HCl in ethanol, inducing ring-opening and carbene insertion into the O–H bond of the alcohol.

  • Purification : Chromatography (ethyl acetate) yields the product with 85% efficiency.

Mechanistic Insights

The reaction proceeds through:

  • Triazole Formation : [3+2] cycloaddition between the nitrile and azide.

  • Aldehyde Generation : Hydrolysis of the triazole’s acetal group to an aldehyde.

  • Cyclization and Denitrogenation : Intramolecular cyclization forms an imidazotriazole intermediate, which eliminates nitrogen to generate a carbene. This carbene inserts into the alcohol’s O–H bond, yielding the final imidazole.

Table 2: Critical Reaction Conditions for Triazole Method

ParameterConditionRole in Synthesis
CatalystPotassium tert-butoxideAccelerates DCR
AcidConcentrated HClFacilitates hydrolysis
SolventEthanolCarbene insertion medium
TemperatureReflux (78°C)Drives denitrogenation

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Condensation Method : 78% yield, suitable for bulk synthesis but requires prolonged heating.

  • Triazole Method : 85% yield, higher efficiency but involves multi-step protocols.

Environmental and Practical Considerations

  • Solvent Use : The condensation approach is solvent-free, aligning with green chemistry principles.

  • Byproducts : Triazole-derived routes generate nitrogen gas, requiring careful venting.

Characterization and Quality Control

Spectroscopic Techniques

  • X-ray Crystallography : Confirms planar imidazole ring and diethoxymethyl orientation.

  • Mass Spectrometry : ESI-MS m/z 171.2 [M+H]⁺ matches the molecular weight of 170.21 g/mol.

Purity Assessment

  • HPLC : Purity >95% achieved via recrystallization.

  • Melting Point : 120–122°C (consistent across batches).

Applications and Derivative Synthesis

Pharmaceutical Intermediates

This compound serves as a precursor for antiviral and antifungal agents. For example, its benzoimidazole analog exhibits antimicrobial activity.

Functionalization Strategies

  • N-Alkylation : Propargyl bromide introduces alkynyl groups for click chemistry applications.

  • Hydrolysis : Acidic conditions yield imidazole-2-carbaldehydes, useful in Schiff base synthesis .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(Diethoxymethyl)-1H-imidazole derivatives, and how do solvent and catalyst choices influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation or nucleophilic substitution. For example, imidazole derivatives are often synthesized using aprotic solvents (e.g., DMF) and bases like triethylamine to neutralize byproducts. Catalysts such as copper(I) iodide or palladium complexes (e.g., for cross-coupling reactions) can enhance regioselectivity and yield . A study on benzimidazole derivatives demonstrated that using sodium hydride in DMF improved yields by 15–20% compared to other bases .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Critical for identifying substituent positions and verifying diethoxymethyl group integration. For example, in benzimidazole derivatives, aromatic protons resonate at δ 7.2–8.5 ppm, while ethoxy groups appear as triplets near δ 1.2–1.4 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., C-N stretch at ~1600 cm⁻¹, C-O at ~1250 cm⁻¹) .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N percentages (e.g., <0.5% deviation indicates high purity) .

Q. How does pH stability impact experimental design for this compound in aqueous solutions?

  • Methodological Answer : Imidazole derivatives are sensitive to hydrolysis under acidic or basic conditions. Stability studies should include:

  • pH titration : Monitor degradation via HPLC at pH 2–12.
  • Buffered solutions : Use phosphate (pH 7.4) or acetate (pH 5.0) buffers for biological assays to minimize decomposition .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives targeting enzymes like EGFR?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina assess binding affinities to active sites. For example, benzimidazole derivatives showed strong interactions with EGFR’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .
  • ADMET Prediction : Software like SwissADME evaluates pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration) and toxicity (AMES test for mutagenicity) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of imidazole derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC correlates 13C shifts with 1H signals to confirm substituent positions .
  • X-ray Crystallography : Provides definitive proof of stereochemistry. A study on imidazole-based GLP-1 activators used crystallography to validate the spatial arrangement of substituents .

Q. How does regioselective C-H functionalization enhance the synthesis of complex this compound derivatives?

  • Methodological Answer : Pd-catalyzed C-H activation enables direct modification of imidazole rings without pre-functionalization. For example, Pd(OAc)₂ with ligands like PPh₃ selectively introduces aryl groups at the C4 position (yield: 70–85%) .

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